5-HT3 Receptor Potency: Phenylbiguanide Exhibits 10- to 50-fold Lower Affinity than m-Chlorophenylbiguanide and 2-Methyl-5-HT
Phenylbiguanide demonstrates a significantly lower potency at the 5-HT3 receptor compared to halogenated or methylated analogs, a key differentiator when selecting an agonist for specific experimental windows. In radioligand binding studies using [3H]BRL 43694 on N1E-115 neuroblastoma cells, the Ki value for phenylbiguanide is 3.4 x 10^-4 M (340 µM) [1]. In functional assays, its pEC50 is 4.1 [2]. In contrast, the chlorinated analog m-chlorophenylbiguanide (m-CPBG) exhibits a pEC50 range of 5.4–5.8, and 2-methyl-5-HT exhibits a pEC50 of 5.5–5.6 [2]. This translates to m-CPBG being approximately 20- to 50-fold more potent.
| Evidence Dimension | Functional potency (pEC50) and binding affinity (Ki) at the 5-HT3 receptor |
|---|---|
| Target Compound Data | pEC50 = 4.1; Ki = 340 µM |
| Comparator Or Baseline | m-Chlorophenylbiguanide (m-CPBG): pEC50 = 5.4–5.8; 2-Methyl-5-HT: pEC50 = 5.5–5.6 |
| Quantified Difference | m-CPBG is ~20- to 50-fold more potent; Phenylbiguanide's Ki is ~340 µM vs. m-CPBG's Ki of 0.002 µM (in other reports) |
| Conditions | Human 5-HT3A receptors; N1E-115 neuroblastoma cells for binding; functional pEC50 measurements. |
Why This Matters
Researchers requiring a low-potency, partial agonist for desensitization studies or to avoid receptor saturation at lower concentrations must specifically procure phenylbiguanide; the higher potency of m-CPBG or 2-methyl-5-HT makes them unsuitable surrogates for this purpose.
- [1] Moran JF, et al. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro. Mol Pharmacol. 1994;46(4):732-42. PMID: 7969053. View Source
- [2] Barnes NM, Hales TG, Lummis SC, Peters JA. The 5-HT3 receptor--the relationship between structure and function. Neuropharmacology. 2009;56(1):273-84. DOI: 10.1016/j.neuropharm.2008.08.003. View Source
